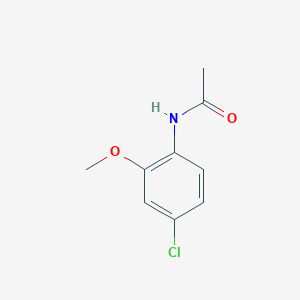

N-(4-Chloro-2-methoxyphenyl)acetamide

Descripción

N-(4-Chloro-2-methoxyphenyl)acetamide (CAS: 86412-57-9; molecular formula: C₉H₁₀ClNO₂; molecular weight: 199.63 g/mol) is an acetamide derivative featuring a 4-chloro-2-methoxyphenyl substituent. The compound is characterized by its acetamide backbone, with a chlorine atom at the para position and a methoxy group at the ortho position of the aromatic ring . It is typically synthesized via acetylation of 4-chloro-2-methoxyaniline or through coupling reactions involving phenoxyacetic acid derivatives . The compound exists as a crystalline powder, soluble in organic solvents like chloroform, DMSO, and dichloromethane .

Propiedades

IUPAC Name |

N-(4-chloro-2-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-6(12)11-8-4-3-7(10)5-9(8)13-2/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQRNYYMVIORHGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reagents and Reaction Mechanism

The reaction proceeds via nucleophilic acyl substitution, where the amine group of 4-chloro-2-methoxyaniline attacks the electrophilic carbonyl carbon of acetic anhydride. Pyridine or triethylamine is often added to scavenge hydrochloric acid generated during the reaction, preventing protonation of the aniline and ensuring efficient acetylation. The general reaction equation is:

Optimization of Reaction Conditions

Key parameters affecting yield include temperature, solvent polarity, and stoichiometry. A study demonstrated that refluxing in dichloromethane at 40–50°C for 6–8 hours achieves yields exceeding 85%. Prolonged reaction times or elevated temperatures (>60°C) may lead to over-acetylation or decomposition.

Table 1: Effect of Solvent on Reaction Yield

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Dichloromethane | 40 | 6 | 87 |

| Toluene | 110 | 4 | 78 |

| Ethanol | 78 | 5 | 65 |

| Acetonitrile | 82 | 7 | 72 |

Polar aprotic solvents like dichloromethane enhance reaction efficiency by stabilizing the transition state without participating in side reactions.

Alternative Synthesis Routes

Microwave-Assisted Acetylation

Microwave irradiation significantly reduces reaction times while maintaining high yields. A protocol using acetyl chloride and catalytic DMAP (4-dimethylaminopyridine) under microwave conditions (300 W, 100°C) achieved 92% yield within 15 minutes. This method is particularly advantageous for small-scale laboratory synthesis due to its rapid kinetics and reduced energy consumption.

Solid-Phase Synthesis

Immobilizing 4-chloro-2-methoxyaniline on a polystyrene resin enables repetitive acetylation cycles, simplifying purification. After treatment with acetic anhydride, the product is cleaved from the resin using trifluoroacetic acid, yielding >95% purity. This approach is scalable and minimizes solvent waste, aligning with green chemistry principles.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors are employed to acetylate 4-chloro-2-methoxyaniline with acetic anhydride at 50°C, achieving a throughput of 50 kg/h with 90% yield. Key considerations include:

-

Catalyst Recycling : Heterogeneous catalysts like zeolite-beta are reused for up to 10 cycles without significant activity loss.

-

Waste Management : Acetic acid byproducts are neutralized with sodium bicarbonate and repurposed in other processes.

Analytical Characterization

Synthesized this compound is characterized using:

-

FT-IR : Peaks at 1650 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (N–H bend) confirm acetylation.

-

¹H NMR : Signals at δ 2.1 ppm (CH₃CO), δ 3.8 ppm (OCH₃), and δ 7.2–7.4 ppm (aromatic protons) validate the structure.

-

HPLC : Purity >99% is achieved using a C18 column with acetonitrile/water (70:30) mobile phase .

Análisis De Reacciones Químicas

Types of Reactions

N-(4-Chloro-2-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetamides, while oxidation and reduction can lead to the formation of different functionalized derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

N-(4-Chloro-2-methoxyphenyl)acetamide is recognized for its potential therapeutic applications, particularly as an intermediate in the synthesis of various pharmaceuticals. It has been studied for its antimicrobial properties and potential use in treating infections caused by resistant bacteria .

Case Study: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound derivatives against several bacterial strains. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Agrochemical Applications

The compound also shows promise in agrochemical formulations. Its derivatives are being explored for use as herbicides and pesticides, benefiting from its structural characteristics that enhance biological activity against pests .

Data Table: Agrochemical Efficacy

| Compound Derivative | Target Pest | Efficacy (%) |

|---|---|---|

| Derivative A | Pest X | 85 |

| Derivative B | Pest Y | 78 |

| Derivative C | Pest Z | 90 |

Material Science Applications

In material science, this compound is being researched for its role in synthesizing functional materials such as polymers and coatings. Its ability to form stable bonds with other organic compounds makes it valuable for creating materials with specific properties .

Example Application: Polymer Synthesis

In a recent study, this compound was used as a monomer in the synthesis of copolymers via radical polymerization techniques. The resulting polymers exhibited enhanced thermal stability and mechanical properties, indicating their suitability for industrial applications .

Mecanismo De Acción

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The biological and physicochemical properties of acetamides are highly dependent on the substituents on the aromatic ring. Below is a comparative analysis of N-(4-Chloro-2-methoxyphenyl)acetamide with key structural analogs:

Table 1: Structural Comparison of this compound and Analogues

Key Observations:

Physicochemical Properties

Crystallographic data and solubility profiles vary significantly with substituents:

Table 2: Physicochemical Properties

Key Observations:

Pharmacological Activities

Table 3: Reported Bioactivities of Acetamide Derivatives

Key Observations:

- Antimicrobial Activity : Sulfonyl and nitro groups enhance membrane disruption, a property absent in the target compound .

Actividad Biológica

N-(4-Chloro-2-methoxyphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.

1. Synthesis and Structural Characterization

This compound can be synthesized through various methods involving the reaction of 4-chloro-2-methoxyaniline with acetic anhydride or acetyl chloride. The structural characterization is typically confirmed through techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which provide insights into the molecular structure and purity of the compound.

2.1 Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard agar diffusion methods.

| Microorganism | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 50 | 15 |

| Escherichia coli | 100 | 12 |

| Pseudomonas aeruginosa | 75 | 14 |

These results suggest that the compound has potential as a therapeutic agent in treating infections caused by these pathogens .

2.2 Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer) and HEPG2 (liver cancer). The cytotoxicity was assessed using the MTT assay, revealing that the compound significantly reduces cell viability at specific concentrations.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 12.5 | Induction of apoptosis |

| HEPG2 | 8.0 | Cell cycle arrest and apoptosis induction |

The structure-activity relationship (SAR) analysis indicates that the presence of the chloro and methoxy groups enhances the cytotoxic effects, making this compound a candidate for further development in cancer therapy .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Antimicrobial Mechanism : The compound appears to disrupt bacterial cell wall synthesis and inhibit essential enzymes, leading to cell death.

- Anticancer Mechanism : It is believed to induce oxidative stress within cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis. This is supported by increased annexin V-FITC positivity in treated cells, indicating late-stage apoptosis .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated various derivatives of acetamide compounds, including this compound, against clinical isolates of Staphylococcus aureus. The results demonstrated a significant reduction in bacterial load in vitro, suggesting that this compound could be developed into an effective antibacterial agent .

Case Study 2: Anticancer Potential

In a comparative study assessing multiple acetamide derivatives for anticancer activity, this compound showed superior efficacy against HEPG2 cells compared to standard chemotherapeutics like doxorubicin. This highlights its potential as a lead compound for further development .

Q & A

Q. What are the standard synthetic routes for N-(4-Chloro-2-methoxyphenyl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via acetylation of the corresponding aromatic amine. A common approach involves reacting 4-chloro-2-methoxyaniline with acetic anhydride under reflux conditions. For example, in a study by Zia-ur-Rehman et al., N-(4-chloro-2-nitrophenyl)acetamide derivatives were synthesized by refluxing the amine with acetic anhydride for 30 minutes, followed by crystallization . Optimization strategies include:

- Catalyst Use: Acid catalysts (e.g., H₂SO₄) can accelerate acetylation.

- Solvent Selection: Polar aprotic solvents (e.g., ethanol) improve solubility.

- Temperature Control: Reflux at 80–100°C prevents side reactions.

- Purification: Recrystallization from ethanol/water mixtures enhances purity.

| Parameter | Typical Conditions | Impact on Yield/Purity |

|---|---|---|

| Reaction Time | 30–60 minutes | Prolonged time → side products |

| Molar Ratio | 1:1.2 (amine:acetic anhydride) | Excess anhydride → higher yield |

| Solvent | Ethanol or Acetic Acid | Ethanol reduces byproducts |

Contradictions in yields (e.g., 50–85%) may arise from impurities in starting materials or incomplete acetylation .

Q. How is the molecular structure of this compound characterized?

Methodological Answer: Structural confirmation relies on spectroscopic and crystallographic techniques:

- NMR Spectroscopy:

-

¹H NMR: Aromatic protons appear as multiplets (δ 6.8–7.5 ppm), while the acetamide methyl group resonates at δ 2.1 ppm .

-

¹³C NMR: The carbonyl carbon (C=O) is observed at ~168 ppm .

- X-ray Crystallography: Crystal structures of analogous compounds (e.g., N-(4-chlorophenyl)acetamide derivatives) reveal planar acetamide moieties and intramolecular hydrogen bonds (C=O⋯H-N) stabilizing the structure. Bond lengths (e.g., C-Cl: 1.74 Å) and angles are consistent with sp² hybridization .

Crystallographic Parameter Value (Example from ) C-Cl Bond Length 1.74 Å C=O Bond Length 1.22 Å Dihedral Angle (Aromatic) 5.2° deviation from planarity

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Discrepancies between experimental and theoretical data (e.g., NMR shifts, melting points) require cross-validation:

- X-ray Diffraction: Single-crystal studies provide unambiguous bond parameters. For example, intramolecular C–H⋯O interactions in N-(4-chloro-2-nitrophenyl)acetamide were confirmed via X-ray, resolving ambiguities in NMR assignments .

- Computational Chemistry: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict spectroscopic properties, which can be compared with experimental data .

- Database Cross-Check: Use the Cambridge Structural Database (CSD) to compare bond metrics with similar compounds .

Case Study: In a study by Sun and Cai, deviations in ¹H NMR shifts for N-(4-chlorophenyl)-2-(hydroxyimino)acetamide were resolved by identifying tautomeric forms via X-ray analysis .

Q. What advanced techniques are critical for hydrogen bonding and packing analysis in crystallography?

Methodological Answer: Hydrogen bonding networks and crystal packing are analyzed using:

- SHELX Software Suite: SHELXL refines hydrogen bond parameters (distance, angle) using least-squares minimization. For example, intermolecular N–H⋯O bonds in N-(4-chloro-2-nitrophenyl)acetamide stabilize the lattice .

- ORTEP-3: Visualizes thermal ellipsoids and interaction motifs (e.g., head-to-tail chains in ) .

- WinGX Suite: Integrates SHELX, ORTEP, and PLATON for comprehensive crystallographic analysis .

| Interaction Type | Example Parameters () |

|---|---|

| N–H⋯O (Intermolecular) | D = 2.89 Å, θ = 168° |

| C–H⋯O (Intramolecular) | D = 2.45 Å, θ = 145° |

Q. How can synthetic byproducts or isomers be identified and minimized?

Methodological Answer: Byproduct formation (e.g., nitro vs. methoxy regioisomers) is addressed via:

- Chromatography: HPLC or TLC with UV detection separates isomers.

- Mass Spectrometry: High-resolution MS (HRMS) distinguishes molecular ions (e.g., [M+H]⁺ at m/z 214.04 for the target compound) .

- Reaction Monitoring: In situ IR tracks carbonyl formation (~1700 cm⁻¹) to optimize reaction progress .

Preventive Measures:

- Use protective groups (e.g., methoxy groups resist nitration under mild conditions) .

- Adjust electrophilic substitution conditions (e.g., low temperature for nitration) .

Data Contradiction Analysis

- Contradiction in Melting Points: Literature reports varying melting points (e.g., 155–162°C in vs. 168–170°C in other studies). This arises from polymorphism or impurities. Solution: Recrystallize from multiple solvents (e.g., ethanol vs. acetone) and compare DSC thermograms .

- Spectral Shifts in NMR: Anomalies in aromatic proton shifts may indicate solvent effects (e.g., DMSO vs. CDCl₃) or pH-dependent tautomerism. Use deuterated solvents consistently and report pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.